Ethyl hydrazinoacetate hydrochloride

Catalog No.
S1489060
CAS No.
6945-92-2
M.F
C4H11ClN2O2
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl hydrazinoacetate hydrochloride

CAS Number

6945-92-2

Product Name

Ethyl hydrazinoacetate hydrochloride

IUPAC Name

ethyl 2-hydrazinylacetate;hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H

InChI Key

HZZRIIPYFPIKHR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNN.Cl

Synonyms

ETHYL HYDRAZINOACETATE HCL;ETHYL HYDRAZINOACETATE HYDROCHLORIDE;ETHYL HYDRAZINEACETATE HCL;HYDRAZINO-ACETIC ACID ETHYL ESTER HYDROCHLORIDE;ETHYL HYDRAZINOACETATE HYDROCHLORIDE, 97 %;HYDRAZINO-ACETIC ACID ETHYL ESTER HCL;EthylHydrzinocetateHydrochlori

Canonical SMILES

CCOC(=O)CN[NH3+].[Cl-]

Ethyl hydrazinoacetate hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O₂ and a molecular weight of 154.60 g/mol. It is recognized for its structural features, which include an ethyl group, a hydrazine moiety, and an acetate functional group. This compound is often utilized in various chemical syntheses and research applications due to its reactivity and ability to form coordination complexes.

EHzHCl is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood []. It may be harmful if swallowed or inhaled.

, primarily involving nucleophilic substitutions and condensation reactions. Notably, it has been used in the preparation of copper(II) complexes through condensation reactions with other ligands. These reactions typically involve the formation of new bonds between the nitrogen atoms of the hydrazine group and metal centers, facilitating the development of coordination compounds that exhibit unique properties .

The synthesis of ethyl hydrazinoacetate hydrochloride typically involves the reaction of ethyl chloroacetate with hydrazine hydrate. The general synthetic route can be outlined as follows:

  • Reagents: Ethyl chloroacetate and hydrazine hydrate.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or water.
  • Formation: The reaction leads to the formation of ethyl hydrazinoacetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method allows for the efficient production of ethyl hydrazinoacetate hydrochloride in a laboratory setting .

Ethyl hydrazinoacetate hydrochloride finds applications primarily in chemical research and synthesis. Its utility includes:

  • Synthesis of Coordination Complexes: It serves as a ligand in forming metal complexes, particularly with transition metals like copper.
  • Reagent in Organic Synthesis: It is employed as a reagent in various organic synthesis pathways, contributing to the formation of more complex molecules .
  • Research Tool: Due to its reactive nature, it is used in studies exploring new

Interaction studies involving ethyl hydrazinoacetate hydrochloride focus on its behavior in coordination chemistry and its interactions with various metal ions. These studies are crucial for understanding how this compound can be utilized to form stable complexes that may have applications in catalysis or materials science. Research indicates that its interactions with metal ions can lead to significant changes in electronic properties, which are beneficial for developing novel materials .

Ethyl hydrazinoacetate hydrochloride shares structural similarities with several other compounds that contain hydrazine or acetate functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
HydrazineN₂H₄Simple dihydrogen derivative, used as a reducing agent.
Acetic acidC₂H₄O₂A common carboxylic acid used widely in organic chemistry.
Ethyl carbamateC₃H₇NO₂Contains an ethyl group and is used as a precursor for various pharmaceuticals.
PhenylhydrazineC₆H₈N₂Known for its role in organic synthesis and as a reagent for carbonyl compounds.

Uniqueness: Ethyl hydrazinoacetate hydrochloride is unique due to its combination of both ethyl and hydrazine functionalities along with an acetate group, enabling it to act as a versatile reagent for synthesizing metal complexes that may not be achievable with simpler compounds.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6945-92-2

Dates

Modify: 2023-08-15

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